REACTION_CXSMILES
|
CC(C)([O-])C.[K+].O1CCCC1.[Br:12][C:13]1[C:22]([Cl:23])=[C:21]2[C:16]([CH2:17][CH2:18][NH:19][C:20]2=[O:24])=[C:15]([Cl:25])[CH:14]=1.[CH2:26]([O:33][C:34]1[C:39]([CH2:40]Cl)=[C:38]([CH3:42])[CH:37]=[C:36]([CH3:43])[N:35]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CN(C)C=O.C(OC)(C)(C)C.C(O)(=O)C>[CH2:26]([O:33][C:34]1[C:39]([CH2:40][N:19]2[CH2:18][CH2:17][C:16]3[C:21](=[C:22]([Cl:23])[C:13]([Br:12])=[CH:14][C:15]=3[Cl:25])[C:20]2=[O:24])=[C:38]([CH3:42])[CH:37]=[C:36]([CH3:43])[N:35]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2CCNC(C2=C1Cl)=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CCl)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CCl)C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes at 0° C.
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The organic solution was washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (eluting with 30:1 to 20:1 petroleum ether/ethyl acetate)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CN1C(C2=C(C(=CC(=C2CC1)Cl)Br)Cl)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |